2-[3-methoxy(methylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide 2-[3-methoxy(methylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0898447
InChI: InChI=1S/C19H24N2O5S/c1-25-17-9-7-15(8-10-17)11-12-20-19(22)14-21(27(3,23)24)16-5-4-6-18(13-16)26-2/h4-10,13H,11-12,14H2,1-3H3,(H,20,22)
SMILES: COC1=CC=C(C=C1)CCNC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C
Molecular Formula: C19H24N2O5S
Molecular Weight: 392.5 g/mol

2-[3-methoxy(methylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide

CAS No.:

Cat. No.: VC0898447

Molecular Formula: C19H24N2O5S

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

2-[3-methoxy(methylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide -

Specification

Molecular Formula C19H24N2O5S
Molecular Weight 392.5 g/mol
IUPAC Name 2-(3-methoxy-N-methylsulfonylanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Standard InChI InChI=1S/C19H24N2O5S/c1-25-17-9-7-15(8-10-17)11-12-20-19(22)14-21(27(3,23)24)16-5-4-6-18(13-16)26-2/h4-10,13H,11-12,14H2,1-3H3,(H,20,22)
Standard InChI Key MBZYJTAYXRFDIY-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCNC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C
Canonical SMILES COC1=CC=C(C=C1)CCNC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator